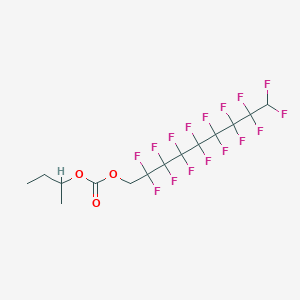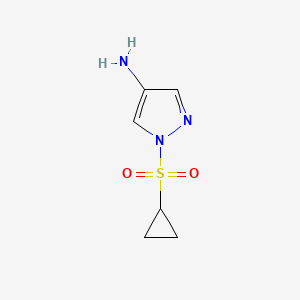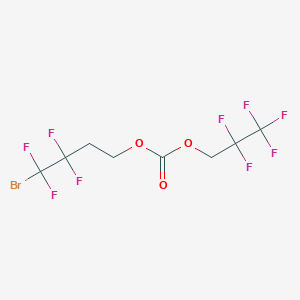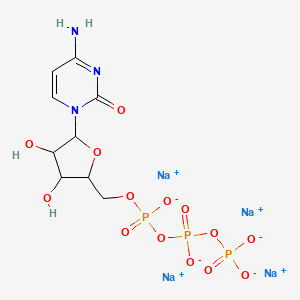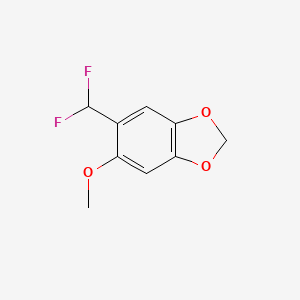
Tris(1H,1H-heptafluorobutyl)orthoformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1H,1H-heptafluorobutyl)orthoformate is a chemical compound with the molecular formula C13H7F21O3 and a molecular weight of 610.16 g/mol . This compound is characterized by the presence of three heptafluorobutyl groups attached to an orthoformate core. It is known for its unique chemical properties, particularly its high fluorine content, which imparts significant stability and resistance to degradation.
Métodos De Preparación
The synthesis of Tris(1H,1H-heptafluorobutyl)orthoformate typically involves the reaction of heptafluorobutyl alcohol with orthoformic acid esters under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the orthoformate ester. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Tris(1H,1H-heptafluorobutyl)orthoformate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the heptafluorobutyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield heptafluorobutyl alcohol and orthoformic acid derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s fluorinated nature makes it resistant to many oxidative and reductive conditions.
Aplicaciones Científicas De Investigación
Tris(1H,1H-heptafluorobutyl)orthoformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology and Medicine: Its stability and resistance to degradation make it useful in the development of pharmaceuticals and diagnostic agents.
Mecanismo De Acción
The mechanism of action of Tris(1H,1H-heptafluorobutyl)orthoformate involves its ability to act as a fluorinating agent. The heptafluorobutyl groups can be transferred to other molecules, imparting fluorine’s beneficial properties, such as increased stability and resistance to metabolic degradation. This makes it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .
Comparación Con Compuestos Similares
Tris(1H,1H-heptafluorobutyl)orthoformate can be compared with other fluorinated orthoformates, such as:
Tris(1H,1H-heptafluorobutyl)phosphate: Similar in structure but contains a phosphate group instead of an orthoformate core.
Triethyl orthoformate: Lacks the fluorinated groups, making it less stable and less resistant to degradation.
The uniqueness of this compound lies in its high fluorine content, which imparts exceptional stability and resistance to chemical and thermal degradation, making it highly valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H7F21O3 |
|---|---|
Peso molecular |
610.16 g/mol |
Nombre IUPAC |
4-[bis(2,2,3,3,4,4,4-heptafluorobutoxy)methoxy]-1,1,1,2,2,3,3-heptafluorobutane |
InChI |
InChI=1S/C13H7F21O3/c14-5(15,8(20,21)11(26,27)28)1-35-4(36-2-6(16,17)9(22,23)12(29,30)31)37-3-7(18,19)10(24,25)13(32,33)34/h4H,1-3H2 |
Clave InChI |
IMTCRGNSRMBVIY-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


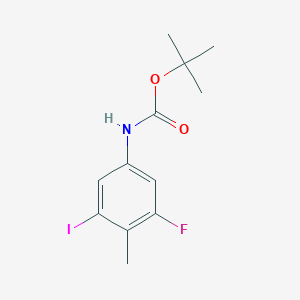


![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)


![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
